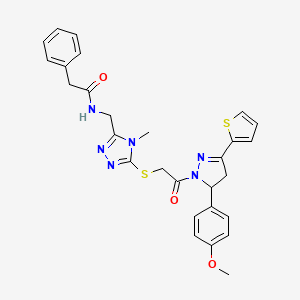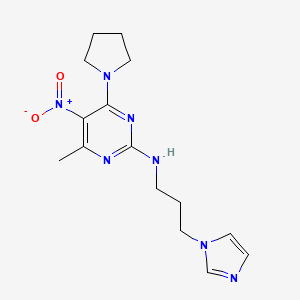
N-(3-(1H-imidazol-1-yl)propyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1H-imidazol-1-yl)propyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine” is a complex organic compound that contains several heterocyclic rings: an imidazole ring, a pyrimidine ring, and a pyrrolidine ring . These types of compounds are often synthesized for their potential medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual heterocyclic rings, followed by their coupling . The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes an imidazole ring, a pyrimidine ring, and a pyrrolidine ring. These rings are connected by various functional groups, including a nitro group and an amine group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups (such as the nitro group and the amine group) means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive, while the presence of the heterocyclic rings could influence its stability and solubility .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine:
Antimicrobial Agents
This compound, due to its imidazole and pyrimidine moieties, has shown potential as an antimicrobial agent. Imidazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The nitro group enhances its ability to disrupt microbial cell functions, making it a promising candidate for developing new antimicrobial drugs.
Anticancer Research
The compound’s structure suggests it could be effective in anticancer research. Pyrimidine derivatives are often explored for their anticancer properties due to their ability to interfere with DNA synthesis and function . The presence of the nitro group can induce oxidative stress in cancer cells, leading to apoptosis. This makes it a potential candidate for developing novel anticancer therapies.
Enzyme Inhibition Studies
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can be used in enzyme inhibition studies. Imidazole derivatives are known to inhibit various enzymes, including cytochrome P450 enzymes . This property is valuable in studying enzyme functions and developing enzyme inhibitors as therapeutic agents.
Neuroprotective Agents
Research has indicated that compounds containing imidazole and pyrimidine rings can exhibit neuroprotective effects . These compounds can protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Anti-inflammatory Agents
The compound’s structure suggests it could be effective as an anti-inflammatory agent. Imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes it a potential candidate for developing new anti-inflammatory drugs.
Agricultural Applications
In agriculture, this compound can be used as a growth regulator or pesticide. Imidazole derivatives have been used to protect plants from fungal infections and to promote growth . The compound’s ability to interact with biological systems makes it useful in developing new agricultural chemicals.
Antioxidant Research
The compound’s structure, particularly the nitro group, suggests it could have antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage, and compounds with antioxidant properties are valuable in developing treatments for various diseases .
Drug Delivery Systems
The unique structure of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine makes it suitable for use in drug delivery systems. Its ability to interact with biological membranes can be exploited to enhance the delivery and efficacy of therapeutic agents .
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and therapeutic potential of imidazole containing compounds Novel Complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-12-13(22(23)24)14(21-8-2-3-9-21)19-15(18-12)17-5-4-7-20-10-6-16-11-20/h6,10-11H,2-5,7-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLCUBFJNAAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


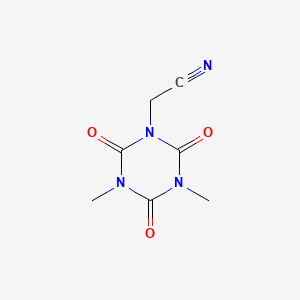
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
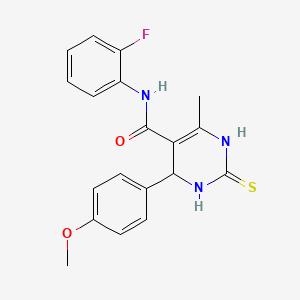
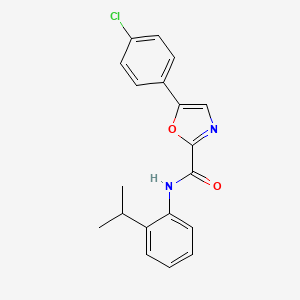
methanone](/img/structure/B2482397.png)
![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)
